(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. These compounds are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The compound features a complex structure with various functional groups, including bromine, chlorine, methoxy, and butan-2-yloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and butan-2-ol.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions such as bromination, methoxylation, and alkylation.
Condensation Reaction: The key step involves a condensation reaction between the intermediates to form the final product. This reaction is typically carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automated systems are used to monitor and control the reaction conditions, ensuring consistent product quality.
Efficient Purification: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium thiolate (KSR)
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Methoxy derivatives, thiol derivatives
Scientific Research Applications
(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
- (E)-3-(3-bromo-4-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
- (E)-3-(3-bromo-4-butoxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Uniqueness
(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClNO2/c1-4-13(2)25-20-18(21)10-14(11-19(20)24-3)9-16(12-23)15-5-7-17(22)8-6-15/h5-11,13H,4H2,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYBWQLOUBXQDD-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Br)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Br)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.